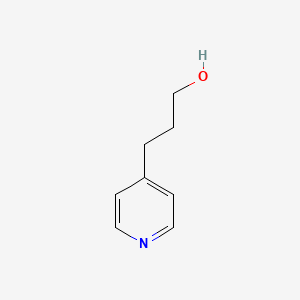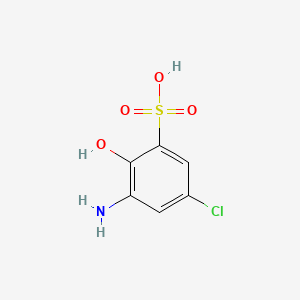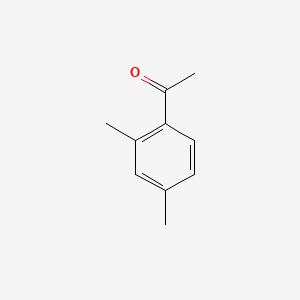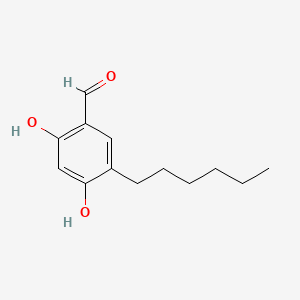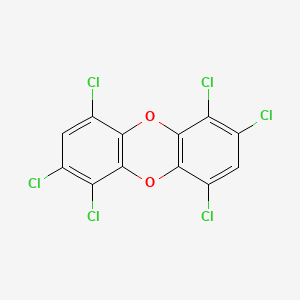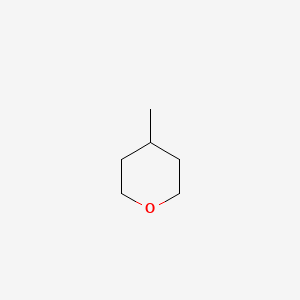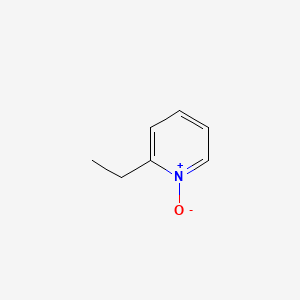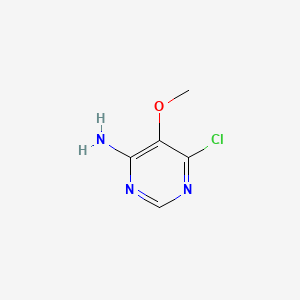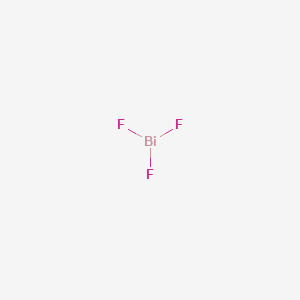
Bismuth fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth fluoride, also known as bismuth trifluoride, is a chemical compound with the formula BiF₃. It is composed of bismuth and fluoride ions, with bismuth in its +3 oxidation state. This compound appears as a gray-white powder and is insoluble in water . This compound is notable for its applications in various scientific fields due to its unique properties.
Mechanism of Action
Target of Action
Bismuth fluoride, also known as Bismuth(III) fluoride, is a compound that primarily targets fluoride ions . It exhibits Lewis acidity, which allows it to interact with various proteins and enzymes, thereby affecting their function .
Mode of Action
The interaction of this compound with its targets involves the formation of a high-valent Bi(V) intermediate . This process results in the coupling of the individual F atom with the exocyclic aryl group . The increase of steric bulk increases rather than decreases the Lewis acidity .
Biochemical Pathways
Proteomic analysis of bismuth-containing drugs has revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (tca), were significantly inhibited upon treatment with bismuth-based drugs .
Result of Action
The result of this compound’s action is the formation of a new Bi-F-Bi structural motif, which shows a shallow potential energy surface with at least two local minima upon bending . This leads to changes in the function of targeted proteins and enzymes, potentially affecting various biological processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the size of NaBiF4 nanoparticles, a type of bismuth-based nanoparticle, can be easily tuned by changing the doping levels of Gd3+ ions . This suggests that the efficacy and stability of this compound could be affected by the presence of other ions or compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth fluoride can be synthesized through several methods:
- One common method involves reacting bismuth(III) oxide with hydrofluoric acid. The reaction proceeds as follows:
Reaction with Hydrofluoric Acid: Bi2O3+6HF→2BiF3+3H2O
Another method involves the direct reaction of bismuth with fluorine gas:Direct Fluorination: 2Bi+3F2→2BiF3
Industrial Production Methods: Industrial production of this compound typically involves the direct fluorination method due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Bismuth fluoride undergoes various chemical reactions, including:
- this compound can be oxidized to form bismuth pentafluoride:
Oxidation: 2BiF3+F2→2BiF5
Reduction: It can be reduced by strong reducing agents to form elemental bismuth.
Substitution: this compound can react with other halides to form mixed halides.
Common Reagents and Conditions:
Oxidation: Fluorine gas is commonly used as the oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution: Halide exchange reactions often involve reagents like chlorine or bromine.
Major Products:
Oxidation: Bismuth pentafluoride (BiF₅)
Reduction: Elemental bismuth
Substitution: Mixed halides such as bismuth chloride fluoride (BiClF₂)
Scientific Research Applications
Bismuth fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other bismuth compounds.
Biology and Medicine: Bismuth-based compounds, including this compound, are explored for their antimicrobial properties and potential use in treating infections.
Industry: this compound is used in the production of fluoride shuttle batteries due to its high theoretical specific capacity.
Comparison with Similar Compounds
Bismuth fluoride can be compared with other bismuth halides such as bismuth chloride (BiCl₃), bismuth bromide (BiBr₃), and bismuth iodide (BiI₃):
Bismuth Chloride: Similar to this compound, bismuth chloride is used in various chemical reactions and has applications in organic synthesis.
Bismuth Bromide: This compound is less commonly used but shares similar properties with this compound.
Bismuth Iodide: Bismuth iodide is used in the synthesis of other bismuth compounds and has applications in materials science.
Uniqueness of this compound: this compound is unique due to its high stability and specific applications in advanced battery technologies and luminescent materials .
Properties
CAS No. |
7787-61-3 |
|---|---|
Molecular Formula |
BiF3 |
Molecular Weight |
265.97561 g/mol |
IUPAC Name |
bismuth;trifluoride |
InChI |
InChI=1S/Bi.3FH/h;3*1H/q+3;;;/p-3 |
InChI Key |
BRCWHGIUHLWZBK-UHFFFAOYSA-K |
SMILES |
F[Bi](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Bi+3] |
Key on ui other cas no. |
7787-61-3 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


